molecular formula C14H16BrClN2 B3107179 [2-(4-Chlorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide CAS No. 1609404-30-9

[2-(4-Chlorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide

Cat. No.: B3107179
CAS No.: 1609404-30-9
M. Wt: 327.65
InChI Key: LBCYGOOVPTZYBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)ethylamine hydrobromide (CAS 113248-68-3) is a secondary amine hydrobromide salt featuring a 4-chlorophenyl ethyl group and a 3-pyridinylmethyl substituent. Its molecular formula is C₁₄H₁₄ClN₂·HBr, with a molecular weight of ~345.65 g/mol . The compound is characterized by:

  • A chlorophenyl group (lipophilic, electron-withdrawing).
  • A pyridinylmethyl group (weakly basic, capable of hydrogen bonding).
  • A hydrobromide counterion (enhances solubility in polar solvents).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2.BrH/c15-14-5-3-12(4-6-14)7-9-17-11-13-2-1-8-16-10-13;/h1-6,8,10,17H,7,9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBCYGOOVPTZYBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNCCC2=CC=C(C=C2)Cl.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide typically involves the reaction of 4-chlorophenylethylamine with 3-pyridinemethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrobromide salt is then formed by reacting the amine with hydrobromic acid.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)ethylamine hydrobromide involves large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)ethylamine hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)ethylamine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)ethylamine hydrobromide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features
Compound Name (CAS) Molecular Formula Substituents Key Functional Groups
[Target Compound] (113248-68-3) C₁₄H₁₄ClN₂·HBr 4-Chlorophenyl, 3-pyridinylmethyl Secondary amine, hydrobromide salt
2-(4-Chlorophenyl)ethylamine HBr (1609409-27-9) C₁₇H₂₀ClNO·HBr 4-Chlorophenyl, 4-ethoxybenzyl Secondary amine, ether, hydrobromide
2-[2-[[4-[3-(4-Chlorophenyl)pyrazolyl]phenyl]sulphonyl]ethoxy]ethyl(dimethyl)amine (6608-80-6) C₂₃H₂₅ClN₂O₃S 4-Chlorophenyl, sulphonyl, pyrazolyl Tertiary amine, sulphonamide
(3-Methoxyphenyl)methylamine HBr (40230-92-0) C₁₂H₂₀BrNO₂ 3-Methoxybenzyl, methoxypropyl Secondary amine, ether, hydrobromide
Key Observations :
  • Pyridinyl vs.
  • Sulphonamide vs.
  • Methoxy Substitution : CAS 40230-92-0’s methoxy groups increase hydrophilicity but reduce lipophilicity, limiting blood-brain barrier penetration relative to the chlorophenyl-containing target compound .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property Target Compound CAS 1609409-27-9 CAS 6608-80-6
Molecular Weight 345.65 g/mol 371.71 g/mol 476.98 g/mol
Solubility Polar solvents (H₂O, MeOH) Moderate in DMSO Low in water, high in DMF
Basicity (pKa) Pyridine N: ~2.3 Aliphatic amine: ~9.5 Sulphonamide: ~5.0
LogP ~2.8 (estimated) ~3.1 ~1.5
Key Observations :
  • The target compound’s hydrobromide salt improves aqueous solubility compared to neutral amines.
  • The sulphonamide in CAS 6608-80-6 reduces lipophilicity (lower LogP), favoring polar applications like chromatography .
  • CAS 1609409-27-9’s higher LogP (~3.1) suggests better membrane permeability, suitable for central nervous system (CNS) drug candidates .
Pharmaceutical Potential :
  • CAS 6608-80-6 : Sulphonamide moiety is prevalent in antimicrobial agents (e.g., sulfonamide antibiotics) .
Analytical Chemistry :
  • Pyridinyl groups (target compound) enhance polar interactions in hydrophilic interaction chromatography (HILIC) , as seen in ’s 4-vinylpyridine-based stationary phases .

Biological Activity

2-(4-Chlorophenyl)ethylamine hydrobromide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This compound, with the molecular formula C₁₄H₁₈BrClN₂, features a chlorophenyl group and a pyridinylmethyl moiety, which are crucial for its interactions within biological systems. The hydrobromide salt form enhances solubility and stability, making it suitable for various applications.

The synthesis of 2-(4-Chlorophenyl)ethylamine hydrobromide typically involves multi-step organic reactions, allowing for high-purity compounds suitable for biological testing. The chemical behavior of this compound can be characterized by various types of reactions, including oxidation and nucleophilic substitutions, which are essential for understanding its reactivity in biological contexts.

Pharmacological Potential

Research indicates that compounds structurally similar to 2-(4-Chlorophenyl)ethylamine hydrobromide exhibit a range of biological activities:

  • Antidepressant Effects : Some derivatives have shown promise in modulating neurotransmitter levels, particularly serotonin and norepinephrine, which are critical targets in the treatment of depression.
  • Antimicrobial Activity : Preliminary studies suggest significant antimicrobial properties comparable to standard drugs like ciprofloxacin and fluconazole .
  • Anticancer Activity : Certain derivatives have demonstrated anticancer effects in vitro, although they may be less potent than established chemotherapeutics .

The mechanism of action involves interaction with specific receptors or enzymes:

  • G-Protein Coupled Receptors (GPCRs) : These receptors play a vital role in transmitting signals within cells. Compounds like 2-(4-Chlorophenyl)ethylamine hydrobromide may interact with various GPCRs, influencing pathways related to neurotransmission and cellular responses .
  • Receptor Binding Studies : Interaction studies are crucial for understanding how this compound binds to biological targets. Such studies can elucidate pharmacodynamics and pharmacokinetics, providing insights into therapeutic applications.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeActivity LevelReference
2-(4-Chlorophenyl)ethylamineAntidepressantModerate
4-ChloroanilineAntimicrobialSignificant
N,N-Dimethyl-4-chlorobenzeneamineAnticancerLess active than standard

Case Studies and Research Findings

  • Antidepressant Studies : A study published in PubMed Central highlighted the interaction of similar compounds with serotonin receptors, suggesting potential antidepressant properties .
  • Antimicrobial Efficacy : In vitro tests demonstrated that certain derivatives exhibited antimicrobial activity comparable to established antibiotics. This suggests that modifications to the core structure can enhance efficacy against bacterial strains .
  • Anticancer Screening : Research involving MTT assays revealed that some derivatives showed promising anticancer activity but were less effective than leading chemotherapeutics like 5-fluorouracil .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(4-Chlorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide
Reactant of Route 2
Reactant of Route 2
[2-(4-Chlorophenyl)ethyl](3-pyridinylmethyl)amine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.